Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate
Overview
Description
Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate is a complex organoiodine compound known for its unique properties and applications in various fields. It is often used as a photoacid generator in photopolymerization processes due to its ability to release acid upon exposure to light .
Mechanism of Action
Target of Action
Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate is a powerful reagent utilized in biomedicine for its ability to catalyze various chemical reactions . It finds applications in the synthesis of organic compounds, aiding researchers in drug discovery and development .
Mode of Action
This compound is utilized as a photoacid generator (PAG) in semiconductor photolithography and other photo-initiated manufacturing processes . Under 254-nm irradiation, bis-(4-tert-butyl phenyl)-iodonium reacts rapidly with a photolytic half-life of 39.2 seconds .
Biochemical Pathways
It’s known that the compound plays a crucial role in the photolithography steps of semiconductor industry . It’s also used as a cationic photo-initiator of polymerization reactions for manufacturing various materials .
Result of Action
At a semiconductor photolithography-relevant UV dosage of 25 mJ cm−2, 33% of bis-(4-tert-butyl phenyl)-iodonium was estimated to be transformed . Six aromatic/hydrophobic photoproducts were identified utilizing a combination of HPLC–DAD and GC–MS .
Action Environment
The action of this compound is influenced by environmental factors such as light and UV radiation . It’s sensitive to light and should be stored in conditions that avoid light . The compound reacts rapidly under 254-nm irradiation, which is a condition simulating industrial photolithography .
Preparation Methods
The synthesis of Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate typically involves the reaction of iodonium salts with nonafluoro-tert-butoxy aluminate. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient and consistent production .
Chemical Reactions Analysis
Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate has a wide range of applications in scientific research:
Biology: The compound’s ability to generate acid upon light exposure makes it useful in biological studies involving controlled pH changes.
Comparison with Similar Compounds
Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate is unique compared to other similar compounds due to its high efficiency as a photoacid generator and its stability under various conditions. Similar compounds include:
- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
- Bis(4-tert-butylphenyl)iodonium triflate
These compounds also function as photoacid generators but may differ in their efficiency, stability, and specific applications .
Properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.4C4F9O.Al/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;/h7-14H,1-6H3;;;;;/q+1;4*-1;+3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGHKQSDLHXQNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26AlF36IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2350272-68-1 | |
Record name | Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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